N-isopropyl-1-naphthalenesulfonamide
Description
N-Isopropyl-1-naphthalenesulfonamide is a sulfonamide derivative characterized by a naphthalene ring system substituted with a sulfonamide group at the 1-position and an isopropylamine moiety. While the provided evidence primarily references N-isopropyl-4-propoxy-1-naphthalenesulfonamide (CAS: 886123-50-8, molecular formula: C₁₆H₂₁NO₃S, molecular weight: 307.41) , this compound differs from the queried molecule due to the presence of a 4-propoxy substituent. This discrepancy highlights the importance of positional isomerism in sulfonamide chemistry, as substituent placement significantly impacts physicochemical and biological properties.
Properties
IUPAC Name |
N-propan-2-ylnaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10(2)14-17(15,16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGKVTUTDNLGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-Nitro-N-isopropyloxinidole
Below is a systematic comparison based on structural features, molecular properties, and inferred applications:
Table 1: Structural and Molecular Comparison
Functional Group Impact on Properties
- The sulfonamide moiety may confer acidity (pKa ~10–12), influencing solubility and binding interactions.
- 2-Amino-4-chloro-N-(2-methoxyethyl)benzamide: The chloro and amino groups introduce polarity and hydrogen-bonding capacity, which could enhance target specificity in antimicrobial applications. The methoxyethylamide side chain may reduce metabolic instability.
- The isopropyl group may sterically hinder undesired interactions.
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